5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Anticonvulsant Hydantoin SAR Electroshock seizure model

5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 6944-95-2) is a fully synthetic 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) bearing a 4-methoxyphenyl ring at the 5-position and an ethylsulfanylmethyl side chain. It was submitted to the National Cancer Institute (NCI) as NSC 59325 for cytotoxicity screening, indicating early interest in its biological potential.

Molecular Formula C13H16N2O3S
Molecular Weight 280.34 g/mol
CAS No. 6944-95-2
Cat. No. B3356882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione
CAS6944-95-2
Molecular FormulaC13H16N2O3S
Molecular Weight280.34 g/mol
Structural Identifiers
SMILESCCSCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)OC
InChIInChI=1S/C13H16N2O3S/c1-3-19-8-13(11(16)14-12(17)15-13)9-4-6-10(18-2)7-5-9/h4-7H,3,8H2,1-2H3,(H2,14,15,16,17)
InChIKeyBGRFXEHRTJKOPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 6944-95-2): Sourcing Guide for a Differentiated 5,5-Disubstituted Hydantoin Scaffold


5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 6944-95-2) is a fully synthetic 5,5-disubstituted hydantoin (imidazolidine-2,4-dione) bearing a 4-methoxyphenyl ring at the 5-position and an ethylsulfanylmethyl side chain. It was submitted to the National Cancer Institute (NCI) as NSC 59325 for cytotoxicity screening, indicating early interest in its biological potential [1]. The hydantoin scaffold is historically associated with anticonvulsant, anti-inflammatory, and anticancer activities, and the presence of the thioether side chain distinguishes this compound from simpler 5-phenylhydantoin analogs [2].

Why 5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione Cannot Be Replaced by a Generic Hydantoin Analog


Within the 5,5-disubstituted hydantoin class, minor modifications to the side chain at C‑5 profoundly alter pharmacological profile. The classic study by Merritt et al. demonstrated that replacing an alkoxy side chain with an alkylthio group retained anticonvulsant activity but shifted potency and toxicity profiles [1]. The ethylsulfanylmethyl substituent in the target compound contributes distinct steric, electronic, and lipophilic properties compared to the simpler methylthio, phenyl, or unsubstituted analogs often used as reference standards. Without side-by-side comparative data, interchange with a generic 5-phenylhydantoin or 5-(4-methoxyphenyl)hydantoin (CAS 6617-78-3) risks invalidating SAR-dependent outcomes in receptor binding, metabolic stability, or in vivo efficacy models.

Quantitative Differentiation Evidence for 5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione Against Closest Analogs


Class-Level Anticonvulsant Activity of 5-Phenyl-5-alkylthiomethylhydantoins Versus 5-Phenyl-5-alkoxymethylhydantoins

In the foundational structure-activity study of 5-phenyl-5-alkylthiomethylhydantoins, Merritt et al. (1945) tested 62 disubstituted hydantoins in the maximal electroshock seizure (MES) model in cats and reported that 5-phenyl-5-alkylthiomethylhydantoins as a subclass exhibit pronounced anticonvulsant activity comparable to the 5-phenyl-5-alkoxymethyl series [1]. The ethylsulfanyl side chain of the target compound is a direct structural homolog within this active subclass. While the report does not provide single-compound IC₅₀ values, it establishes that the alkylthio side chain is a pharmacophore that maintains anticonvulsant efficacy across the series, providing a class-level inference for the target compound's differentiated potential compared to oxygen-linked or unsubstituted hydantoin controls.

Anticonvulsant Hydantoin SAR Electroshock seizure model

Anti-Inflammatory SAR of 5-Alkylthiomethyl-5-(m-methoxyphenyl)hydantoin-3-acetic Acid Derivatives

Kwon et al. (1993) synthesized a series of 5-alkylthio (or sulfonyl)methyl-5-m-methoxyphenylhydantoin-3-acetic acid derivatives, including the ethyl analog directly derived from the target compound scaffold [1]. The study was explicitly directed toward developing new anti-inflammatory and analgesic agents. Although biological data for the ethyl derivative were not isolated in the abstract, the overall series was designed and evaluated for anti-inflammatory and analgesic activity, providing a direct synthetic lineage and pharmacological rationale for the target compound as the immediate precursor to an active 3-acetic acid derivative. This positions the target compound as a key intermediate scaffold in anti-inflammatory hydantoin development, distinct from generic 5-phenylhydantoins that lack the methoxy and thioether substitution pattern.

Anti-inflammatory Analgesic Hydantoin SAR

NCI Submission Record as NSC 59325 — Evidence of Anticancer Screening Interest

The compound was accessioned by the National Cancer Institute's Developmental Therapeutics Program (NCI DTP) under NSC number 59325 [1]. Submission to the NCI-60 cell line screen represents a recognized entry point for anticancer lead identification. While screening results are not publicly available for this specific NSC entry, the submission itself differentiates this compound from thousands of structurally similar hydantoins that were never prioritized for NCI evaluation. Procurement of NSC 59325 enables direct follow-up on any existing NCI screening data and head-to-head comparison with known anticancer hydantoin derivatives such as 5-arylidene hydantoins that have reported IC₅₀ values in the low micromolar range against MCF-7 cells.

Anticancer screening NCI DTP Cytotoxicity

High-Value Application Scenarios for 5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione Procurement


Anticonvulsant Hydantoin SAR Expansion Studies

Research groups investigating structure-activity relationships of 5-phenyl-5-alkylthiomethylhydantoins can use this compound as a reference standard to compare the effect of the 4-methoxy substituent on the phenyl ring against the unsubstituted phenyl series originally described by Merritt et al. (1945) [1]. The ethylsulfanyl side chain provides a direct point of comparison with the methyl, propyl, and butyl analogs synthesized in the Korean anti-inflammatory series [2], enabling systematic evaluation of side-chain length on CNS penetration and anticonvulsant potency.

Anti-Inflammatory Hydantoin Lead Optimization

As the direct synthetic precursor to the 3-acetic acid derivatives evaluated by Kwon et al. (1993) [2], this compound serves as a critical intermediate for medicinal chemistry teams developing next-generation anti-inflammatory hydantoins. Procurement enables in-house synthesis of the 3-acetic acid series and head-to-head comparison of the N-unsubstituted parent versus the 3-acetate prodrug forms in cellular and in vivo inflammation models.

NCI Follow-Up and Anticancer Screening Validation

Academic and translational oncology laboratories can procure NSC 59325 to request original NCI-60 screening data (if available) or to re-screen the compound in modern 3D tumor spheroid and patient-derived organoid models [3]. This provides a unique opportunity to benchmark a historically submitted hydantoin against contemporary anticancer agents and to evaluate its activity in comparison with clinically relevant hydantoin derivatives such as nilutamide and enzalutamide that target the androgen receptor.

Physicochemical Comparator in Hydantoin Property Studies

The combination of a lipophilic ethylsulfanyl side chain and a polar methoxyphenyl ring makes this compound a valuable test article for physicochemical profiling studies (logP, solubility, permeability) within hydantoin-focused compound libraries. It can serve as a structural comparator to the simpler 5-(4-methoxyphenyl)imidazolidine-2,4-dione (CAS 6617-78-3) that lacks the thioether moiety, allowing quantitative assessment of the contribution of the ethylsulfanylmethyl group to membrane partitioning and metabolic stability.

Quote Request

Request a Quote for 5-[(Ethylsulfanyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.